![molecular formula C15H10N2S B514927 2-Phenylimidazo[2,1-b][1,3]benzothiazole CAS No. 17833-07-7](/img/structure/B514927.png)
2-Phenylimidazo[2,1-b][1,3]benzothiazole
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Overview
Description
2-Phenylimidazo[2,1-b][1,3]benzothiazole derivatives have been highlighted for their properties of targeting oncogenic Met receptor tyrosine kinase (RTK) signaling . They have been used in the development of targeted molecular therapies, providing remarkable advances into the treatment of human cancers .
Molecular Structure Analysis
The molecular formula of 2-Phenylimidazo[2,1-b][1,3]benzothiazole is C15H10N2S . The average mass is 250.318 Da and the monoisotopic mass is 250.056473 Da .Scientific Research Applications
Selective Acylation Catalysis
A practical method for the selective acylation of primary hydroxy groups using 2-Phenylimidazo[2,1-b][1,3]benzothiazoles as a catalyst has been developed. This method demonstrates high selectivity for acylating primary hydroxy groups in diols, indicating its potential for synthetic applications in organic chemistry (Ibe et al., 2014).
Antimicrobial Activity
Research on derivatives of 2-Phenylimidazo[2,1-b][1,3]benzothiazole has shown significant antimicrobial activity against various bacterial species. This suggests that these compounds could serve as leads for the development of new antimicrobial agents (Sharma et al., 2010).
Anticancer Activity and Tubulin Polymerization Inhibition
Some 3-substituted derivatives of 2-Phenylimidazo[2,1-b][1,3]benzothiazoles have been synthesized and evaluated for their anticancer activity. They have shown potent antiproliferative activity against various human cancer cell lines by inducing cell-cycle arrest and inhibiting tubulin polymerization, highlighting their potential as anticancer agents (Kamal et al., 2012).
Synthesis and Photophysical Properties
The synthesis of new derivatives of benzimidazole, benzoxazole, and benzothiazole, including 2-Phenylimidazo[2,1-b][1,3]benzothiazole, has been reported with a focus on their broad-spectrum antimicrobial activity and photophysical properties. These compounds show promise for further investigation into their potential applications in materials science and photophysics (Padalkar et al., 2014).
Water-Soluble Synthesis
An improved methodology for synthesizing 2-arylbenzimidazole and 2-arylbenzothiazole in water, including derivatives of 2-Phenylimidazo[2,1-b][1,3]benzothiazole, has been developed. This environmentally friendly approach demonstrates the potential for green chemistry applications in the synthesis of biologically important compounds (Singh et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 2-Phenylimidazo[2,1-b][1,3]benzothiazole are the Met receptor tyrosine kinase (RTK) and PDGFRβ . These receptors play a crucial role in the survival and growth of cancer cells .
Mode of Action
2-Phenylimidazo[2,1-b][1,3]benzothiazole interacts with its targets by impairing the tumorigenesis of cancer cells carrying Met mutations . It also hampers the survival and anchorage-independent growth of cancer cells characterized by “RTK swapping” by interfering with PDGFRβ phosphorylation .
Biochemical Pathways
The compound alters the phosphorylation levels of the PI3K-Akt pathway , which mediates oncogenic dependency to Met . It also affects the Retinoblastoma and nucleophosmin/B23, resulting in altered cell cycle progression and mitotic failure .
Pharmacokinetics
Its restrained effect on metabolic genes correlates with the absence of major side effects in vivo .
Result of Action
The compound blocks Met-triggered cell survival and in vitro tumorigenesis of human NSCLC cells carrying Met mutations and of human gastric carcinoma cells carrying Met amplification . It exhibits potent anticancer activity against MCF-7 and A549 cancer cell lines .
Action Environment
It’s worth noting that the selective pressure triggered by anticancer agents encourages cancer cells to acquire resistance mechanisms .
Future Directions
properties
IUPAC Name |
2-phenylimidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWRURVYHSXDSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylimidazo[2,1-b][1,3]benzothiazole |
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